molecular formula C18H14BrClN6O B12174791 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12174791
M. Wt: 445.7 g/mol
InChI Key: ILSKPANVOMEHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of indole, tetrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile compound. The final step involves the coupling of the indole and tetrazole derivatives with a benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution of the bromine atom can yield a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the biological activity of indole and tetrazole derivatives.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole and tetrazole moieties are known to interact with various biological receptors, which can lead to a range of biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and have similar biological activities.

    Tetrazole Derivatives: Compounds like 5-substituted tetrazoles are known for their biological activities and are used in various pharmaceutical applications.

    Benzamide Derivatives: Compounds such as N-(2-bromoethyl)benzamide share the benzamide moiety and have similar chemical properties.

Uniqueness

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is unique due to the combination of indole, tetrazole, and benzamide moieties in a single molecule. This unique structure allows it to interact with multiple biological targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H14BrClN6O

Molecular Weight

445.7 g/mol

IUPAC Name

2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14BrClN6O/c19-16-3-2-13(26-10-23-24-25-26)8-15(16)18(27)21-6-5-11-9-22-17-4-1-12(20)7-14(11)17/h1-4,7-10,22H,5-6H2,(H,21,27)

InChI Key

ILSKPANVOMEHHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.